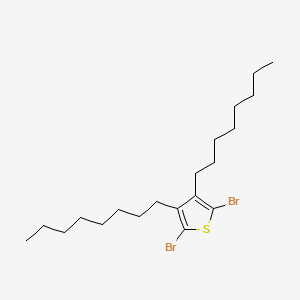

2,5-Dibromo-3,4-dioctylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

565184-46-5 |

|---|---|

Molecular Formula |

C20H34Br2S |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

2,5-dibromo-3,4-dioctylthiophene |

InChI |

InChI=1S/C20H34Br2S/c1-3-5-7-9-11-13-15-17-18(20(22)23-19(17)21)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

HTYVENFRAWYMAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1CCCCCCCC)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo 3,4 Dioctylthiophene

Strategies for Regioselective Bromination of Thiophene (B33073) Cores

The final step in the synthesis is the selective bromination of the 2 and 5 positions (the α-carbons) of the 3,4-dioctylthiophene (B71218) intermediate. These positions are highly activated by the electron-donating nature of the sulfur atom and the alkyl groups, making them susceptible to electrophilic substitution.

A widely employed and effective method for this transformation is the use of N-Bromosuccinimide (NBS). researchgate.net This reagent is a convenient and selective source of electrophilic bromine. The reaction is typically carried out in a suitable solvent, often in the dark to prevent radical side reactions. researchgate.net The stoichiometry is crucial; two equivalents of NBS are required to achieve dibromination.

Common solvents for this reaction include dimethylformamide (DMF) or mixtures like chloroform (B151607) and acetic acid. rsc.orgresearchgate.net The reaction with 3-hexylthiophene, a similar substrate, is performed by dissolving NBS in dry DMF under a nitrogen atmosphere and cooling the solution before adding the thiophene derivative. rsc.org

Table 1: Typical Conditions for Regioselective Bromination

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine for selective α-bromination. | researchgate.net |

| Solvent | Dimethylformamide (DMF), Chloroform (CHCl₃) | Solubilizes reactants and facilitates the reaction. | rsc.orgresearchgate.net |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side-product formation. | rsc.org |

| Atmosphere | Nitrogen or Argon | Prevents unwanted side reactions with atmospheric oxygen or moisture. | rsc.org |

| Protection | Reaction vessel covered from light | Prevents light-induced radical chain reactions involving NBS. | researchgate.netrsc.org |

Alkylation Reactions for Dioctyl Group Incorporation

The initial and crucial step is the incorporation of two octyl chains at the 3 and 4 positions of the thiophene ring. This is most commonly achieved through metal-catalyzed cross-coupling reactions, starting from a 3,4-dihalothiophene, typically 3,4-dibromothiophene (B32776).

The Kumada cross-coupling reaction is a prominent method for this alkylation. jcu.edu.au This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. jcu.edu.au In this specific synthesis, octylmagnesium bromide (the Grignard reagent) is reacted with 3,4-dibromothiophene. A common and effective catalyst for this type of coupling is [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂).

The Grignard reagent is prepared by reacting 1-bromooctane (B94149) with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chem-station.comyoutube.com The subsequent coupling reaction with 3,4-dibromothiophene and the nickel catalyst produces the desired 3,4-dioctylthiophene intermediate. The inclusion of flexible alkyl chains like octyl groups is known to improve the solubility of the resulting monomer and polymer materials. mdpi.com

Table 2: Key Components for Kumada Cross-Coupling Alkylation

| Component | Example | Role in Reaction | Source |

|---|---|---|---|

| Substrate | 3,4-Dibromothiophene | Thiophene core for alkylation. | researchgate.net |

| Alkylating Agent | Octylmagnesium Bromide | Provides the octyl nucleophile for C-C bond formation. | chem-station.comorganic-chemistry.org |

| Catalyst | Ni(dppp)Cl₂ | Facilitates the cross-coupling between the Grignard reagent and the substrate. | rsc.org |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Stabilizes the Grignard reagent and serves as the reaction medium. | chem-station.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is essential for the production of high-quality monomers for polymerization. Optimization of reaction parameters for both the alkylation and bromination steps is therefore a critical focus of the synthesis.

For the alkylation step , catalyst selection and loading are paramount. While nickel catalysts are effective, palladium catalysts, often used in Suzuki and Stille couplings, can also be employed. nih.govwikipedia.org The choice of solvent can significantly impact the reaction; for instance, in Suzuki couplings of similar compounds, a mixture of 1,4-dioxane (B91453) and water has been shown to give higher yields than toluene (B28343) due to better solubility of the reactants. nih.govnih.gov Temperature control is also vital; Grignard reactions are exothermic and may require cooling to prevent side reactions. chem-station.com Meticulous exclusion of water and oxygen, typically by using dry glassware and an inert atmosphere, is crucial for preventing the quenching of the Grignard reagent and ensuring high yields. rsc.org

For the bromination step , the key is controlling the regioselectivity. The reaction temperature is often kept low (e.g., starting at 0 °C) to enhance selectivity for the desired 2,5-dibromo product over other brominated species. rsc.org The rate of addition of the brominating agent (NBS) can also be controlled to manage the exothermicity of the reaction and prevent over-bromination.

Purification methods are also optimized. While column chromatography is effective for small-scale laboratory synthesis, for larger quantities, methods like recrystallization or distillation are preferred to improve efficiency and reduce solvent waste.

Table 3: Parameters for Optimization

| Parameter | Variable | Effect on Reaction | Source |

|---|---|---|---|

| Catalyst System | Type (Pd vs. Ni), Ligand, Loading | Influences reaction rate, yield, and selectivity. | nih.govlibretexts.org |

| Solvent | Polarity, Aprotic/Protic | Affects solubility of reagents and reaction intermediates, influencing yield. | nih.gov |

| Base (for coupling) | Type (e.g., K₃PO₄, K₂CO₃), Strength | Essential for the transmetalation step in Suzuki-type couplings. | mdpi.comnih.gov |

| Temperature | Reaction and addition temperature | Controls reaction kinetics and minimizes side product formation. | rsc.orgnih.gov |

| Purification | Chromatography, Recrystallization, Distillation | Impacts final purity, yield, and scalability of the process. | google.com |

Scalable Synthesis Approaches for Monomer Production

Transitioning the synthesis of 2,5-Dibromo-3,4-dioctylthiophene from a laboratory-scale procedure to a scalable production process requires careful consideration of several factors. The goal is to maintain high yield and purity while optimizing for cost, safety, and environmental impact.

Key considerations for scalability include:

Reagent Cost and Availability: For large-scale production, the cost of starting materials, catalysts, and solvents becomes a major factor. For example, while palladium catalysts are highly efficient, less expensive nickel catalysts are often preferred for Kumada couplings if they provide comparable results. jcu.edu.aulibretexts.org

Process Simplification: Procedures that require complex purification methods like column chromatography are not ideal for large-scale work. Developing robust crystallization or distillation protocols is essential for efficient purification of the intermediate and final product. google.com

Reaction Hardware: Moving from laboratory glassware to larger chemical reactors requires re-optimization of parameters such as heating, cooling, and stirring rates to ensure consistent reaction conditions throughout the larger volume.

Waste Reduction: Optimizing reaction stoichiometry and yield minimizes the production of chemical waste. Choosing solvents that can be easily recovered and recycled also contributes to a more sustainable and cost-effective process.

Safety: Handling large quantities of reagents like Grignard reagents, which are highly reactive, requires stringent safety protocols and specialized equipment to manage the exothermic nature of the reactions and prevent exposure to air and moisture. chem-station.com

By focusing on process optimization, including the use of cost-effective catalysts and simplified purification steps, the synthesis can be made more efficient and economically viable for producing the monomer in the quantities required for polymer manufacturing.

Polymerization Reactions Utilizing 2,5 Dibromo 3,4 Dioctylthiophene As a Monomer

Organometallic Cross-Coupling Polymerizations

Organometallic cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and are widely used for synthesizing conjugated polymers. nih.gov For the polymerization of 2,5-dibromo-3,4-dioctylthiophene, the general process involves the reaction of the dibrominated monomer with an organometallic derivative or with another comonomer that has been converted to an organometallic species. The reaction is catalyzed by a transition metal complex, typically based on palladium or nickel. nih.gov The catalytic cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille coupling is a versatile palladium-catalyzed reaction between an organostannane (organotin) and an organic halide. wiley-vch.de In the context of polymerizing this compound, it can be adapted to a polycondensation reaction. This typically involves reacting the dibrominated monomer with a distannylated comonomer. Alternatively, the this compound can first be converted to a 2,5-bis(trialkylstannyl)-3,4-dioctylthiophene monomer, which is then polymerized with a dihaloaromatic comonomer.

The catalytic cycle for Stille polymerization begins with the generation of an active Pd(0) species from a Pd(II) precursor. wiley-vch.de The most commonly used catalysts are Pd(PPh₃)₄ and Pd₂(dba)₃. wiley-vch.de The mechanism proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the dibrominated thiophene (B33073) monomer, inserting itself into one of the carbon-bromine bonds to form a Pd(II) intermediate.

Transmetalation: The organostannane monomer then transfers one of its organic groups to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are then coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This step-growth polymerization method is valued for its tolerance to a wide variety of functional groups and generally high yields. wiley-vch.de The application of Stille polycondensation is particularly prominent in the synthesis of various conjugated polymers for organic electronics. wiley-vch.de

Suzuki coupling is another palladium-catalyzed cross-coupling reaction, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govresearchgate.net This method is favored for its mild reaction conditions and the use of generally non-toxic and stable organoboron reagents. researchgate.netnih.gov

For the polymerization of this compound, a common pathway is the reaction with a diboronic acid or diboronic ester comonomer. A typical catalytic system involves a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base, like potassium phosphate (B84403) (K₃PO₄), in a solvent system such as 1,4-dioxane (B91453) and water. nih.govmdpi.com

The polymerization proceeds via a catalytic cycle similar to Stille coupling:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the this compound monomer.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium complex.

Reductive Elimination: The new C-C bond is formed, releasing the coupled product and regenerating the Pd(0) catalyst.

Studies on the closely related 2,5-dibromo-3-hexylthiophene (B54134) have shown that this method can be used to synthesize various biaryl-thiophene derivatives in moderate to good yields. nih.govnih.gov The choice of solvent can significantly impact the reaction yield, with 1,4-dioxane often being preferred over toluene (B28343) due to the higher solubility of the boronic acid reagents. mdpi.com

| Catalyst | Base | Solvent | Temperature | Outcome | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 °C | Good yields for biaryl-thiophene derivatives | nih.gov, mdpi.com |

| Pd(OAc)₂/PPh₃ | - | 95% EtOH | - | Moderate to excellent yields for diarylthiophenes |

This table is based on data for the synthesis of thiophene derivatives via Suzuki coupling.

Grignard Metathesis (GRIM) polymerization is a highly effective method for producing regioregular poly(3-alkylthiophenes). tdl.orgcmu.edu This method is also referred to as Kumada Catalyst-Transfer Polymerization (KCTP), particularly when it exhibits characteristics of a chain-growth mechanism. tdl.org The process begins with the treatment of the this compound monomer with a Grignard reagent, such as an alkylmagnesium halide (e.g., t-butylmagnesium chloride). tdl.org This leads to a magnesium-halogen exchange, forming a mixture of thienyl Grignard regioisomers. cmu.edursc.org

Upon the addition of a nickel catalyst, typically Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), polymerization is initiated. tdl.orgrsc.org A key feature of this method is its regioselectivity; one of the thienyl Grignard isomers (the less sterically hindered one) is preferentially incorporated into the growing polymer chain. cmu.edu

The GRIM/KCTP method is considered a quasi-"living" polymerization. psu.edu This means that the polymerization proceeds via a chain-growth mechanism where termination and chain-transfer reactions are minimal. As a result, the molecular weight of the resulting poly(3,4-dioctylthiophene) can be controlled by the monomer-to-initiator ratio, and polymers with narrow molecular weight distributions (polydispersity index, PDI < 1.5) can be achieved. cmu.edupsu.edu This controlled nature also allows for the synthesis of block copolymers by sequential monomer addition. psu.edu

The success of controlled organometallic cross-coupling polymerizations heavily relies on the careful selection of the catalyst and reaction parameters.

Catalyst: For Stille and Suzuki polymerizations, palladium-based catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ are common. wiley-vch.de In GRIM/KCTP, nickel catalysts, especially Ni(dppp)Cl₂, are the standard choice for producing highly regioregular polythiophenes. tdl.orgcmu.edu The choice of ligand on the metal center is critical. For instance, in GRIM polymerization, the dppp ligand plays a significant steric role in ensuring the regioselectivity of the monomer addition. rsc.org

Reaction Parameters:

Temperature: Temperature can influence reaction rates and the stability of the catalyst. For Suzuki coupling of dibromo-hexylthiophene, a temperature of 90 °C has been found to be optimal for achieving good yields. nih.gov GRIM polymerizations are often advantageous as they can be conducted at room temperature, unlike other methods that may require cryogenic temperatures. tdl.org

Solvent: The choice of solvent affects the solubility of monomers, catalysts, and the growing polymer chain. In Suzuki reactions, 1,4-dioxane is often preferred for its ability to dissolve organoboron reagents. mdpi.com For GRIM polymerizations, tetrahydrofuran (B95107) (THF) is a common solvent. psu.edu

Monomer-to-Initiator Ratio: In chain-growth polymerizations like KCTP/GRIM, this ratio is the primary determinant of the final polymer's molecular weight. cmu.edupsu.edu

By carefully controlling these factors, it is possible to synthesize poly(3,4-dioctylthiophene) with desired properties such as high regioregularity, controlled molecular weight, and narrow polydispersity, which are essential for high-performance electronic devices.

Direct Arylation Polymerization (DAP) of this compound Derivatives

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. frontiersin.orgresearchgate.net This is because it avoids the need to pre-activate one of the monomers into an organometallic species (like an organotin or organoboron compound), instead forming a C-C bond by coupling a C-H bond with a C-halide bond. frontiersin.org

In the context of producing polymers from this compound, DAP would typically involve copolymerizing it with a comonomer that has available C-H bonds for reaction. A catalytic system for DAP often consists of a palladium catalyst (like palladium acetate), a phosphine (B1218219) ligand, and a base. frontiersin.org

While traditional methods like GRIM are very effective for homopolymerization of 3-alkylthiophenes, DAP provides a powerful tool for creating a wide range of copolymers. For instance, it has been successfully used to synthesize copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives with various electron-rich and electron-deficient units, yielding materials with diverse electronic properties. frontiersin.org The reactivity in DAP can be sensitive to the electronic nature of the monomers and the specific catalytic system employed. frontiersin.org

Electrochemical Polymerization of this compound-Based Systems

Electrochemical polymerization is a method where a voltage is applied to a solution containing the monomer to induce polymerization directly onto an electrode surface. nih.gov This technique is particularly useful for creating thin, uniform polymer films for applications such as electrochromic devices and sensors. nih.govnih.gov While traditional methods for synthesizing polythiophenes, this approach can sometimes lead to polymers with lower regioregularity compared to cross-coupling methods. psu.edu

The process typically involves a three-electrode electrochemical cell, with the material to be coated acting as the working electrode. nih.gov For a monomer like this compound, the polymerization would proceed by oxidative coupling. The applied potential oxidizes the monomer units, which then couple to form the polymer chain, depositing as a film on the electrode.

This method has been extensively used for synthesizing films of related polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). nih.govnih.govnih.gov By controlling parameters such as the monomer concentration, supporting electrolyte, solvent, and the potential scan rate, the thickness and morphology of the resulting polymer film can be tuned. nih.gov It is also possible to create copolymers electrochemically by using a mixture of monomers in the electrolyte solution. nih.gov

Control over Polymer Molecular Weight and Regioregularity in Polythiophene Synthesis

The synthesis of polythiophenes with well-defined properties is critical for their application in high-performance organic electronics. Control over the polymer's molecular weight and the regiochemical arrangement of the monomer units within the polymer chain are paramount. For poly(3,4-dioctylthiophene), these characteristics are primarily managed through catalyst-transfer polycondensation methods, such as Grignard Metathesis (GRIM) polymerization.

GRIM polymerization of 2,5-dibromo-3,alkylthiophenes, including this compound, operates via a quasi-living chain-growth mechanism. psu.edu This method provides robust control over the number-average molecular weight (Mn) and results in polymers with narrow molecular weight distributions, or low polydispersity indices (PDI). psu.edu The key to this control is the adjustment of the molar ratio between the monomer and the nickel initiator, typically a complex like [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2). psu.edud-nb.info A higher monomer-to-initiator ratio leads to the formation of higher molecular weight polymers, as each catalyst molecule initiates the growth of fewer polymer chains on average. psu.edu This predictable relationship allows for the targeted synthesis of polymers with specific molecular weights. psu.edud-nb.info

The process begins with a magnesium-halogen exchange reaction (Grignard Metathesis) when the this compound monomer is treated with a Grignard reagent, such as an alkyl magnesium chloride. cmu.edu This step is not perfectly regioselective and produces a mixture of two regioisomeric Grignard intermediates. However, the subsequent polymerization, catalyzed by the nickel complex, exhibits high regioselectivity. The catalyst predominantly incorporates the less sterically hindered isomer, 2-bromo-5-chloromagnesio-3,4-dioctylthiophene, into the growing polymer chain. psu.educmu.edu This selective consumption is the basis for achieving high percentages of head-to-tail (HT) couplings. cmu.edu The resulting high regioregularity allows the polymer chains to adopt more planar conformations and pack efficiently in the solid state, which is crucial for enhancing charge transport properties. rsc.org

Kinetic studies on the polymerization of similar 3-alkylthiophenes have demonstrated that nickel-mediated GRIM polymerization proceeds via a chain-growth mechanism where the catalyst remains associated with the growing polymer chain. rsc.org In contrast, using palladium-based catalysts can lead to a step-growth mechanism, resulting in polymers with lower regioregularity (less than 80% HT) and broader molecular weight distributions. rsc.org Therefore, the choice of the transition metal catalyst is a critical factor in controlling the polymer's final structure and properties. rsc.org

The quasi-living nature of the GRIM polymerization has been further verified by sequential monomer addition experiments. When a new batch of monomer is added to a completed polymerization, chain extension occurs, leading to an increase in molecular weight while maintaining a narrow PDI. This technique also enables the synthesis of well-defined block copolymers. psu.edu For instance, regioblock copolymers of poly(3-hexylthiophene) have been created by sequentially adding different monomer batches to produce a polymer with distinct regioregular and regiorandom blocks. rsc.org

The following table illustrates the typical relationship between the monomer/catalyst ratio and the resulting polymer characteristics in a GRIM polymerization of this compound.

Table 1: Effect of Monomer/Catalyst Ratio on Molecular Weight and Polydispersity in the Synthesis of Poly(3,4-dioctylthiophene) This table is representative and based on established principles of GRIM polymerization for poly(3-alkylthiophene)s.

| Entry | Monomer/Catalyst Ratio | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Regioregularity (%) |

|---|---|---|---|---|---|

| 1 | 50:1 | 14.5 | 18.1 | 1.25 | >95 |

| 2 | 100:1 | 29.0 | 37.7 | 1.30 | >95 |

| 3 | 150:1 | 43.5 | 58.7 | 1.35 | >95 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(3,4-dioctylthiophene) |

| [1,3-bis(diphenylphosphino)propane]dichloronickel(II) |

| Alkyl magnesium chloride |

| 2-bromo-5-chloromagnesio-3,4-dioctylthiophene |

Structural and Morphological Characterization of Polymers Derived from 2,5 Dibromo 3,4 Dioctylthiophene

Spectroscopic Techniques for Polymer Backbone Analysis

Spectroscopic methods are indispensable for probing the chemical structure and conformation of the polymer backbone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed microstructure of polymers. While specific data for poly(3,4-dioctylthiophene) is limited, extensive studies on analogous poly(3-alkylthiophene)s (P3ATs) provide a strong framework for its analysis.

¹H NMR is particularly useful for determining the regioregularity of P3ATs, which significantly influences their electronic properties. For instance, in poly(3-hexylthiophene) (P3HT), the coupling patterns of the thiophene (B33073) ring protons can distinguish between head-to-tail, head-to-head, and tail-to-tail linkages. Similar analysis can be applied to poly(3,4-dioctylthiophene) to ascertain the success of controlled polymerization from its dibrominated monomer.

Diffusion-ordered ¹H-NMR spectroscopy (DOSY) is another valuable NMR technique that can provide insights into the hydrodynamic size and conformation of polymers in solution. researchgate.net By analyzing a series of P3ATs, researchers can determine how factors like molecular weight influence the polymer's conformation, such as whether it adopts a random coil or a more rigid, extended structure. researchgate.net For poly(3,4-dioctylthiophene), DOSY could be employed to understand its solution-state aggregation and how it is influenced by solvent choice and temperature, which is critical for controlling film morphology during device fabrication.

| NMR Technique | Information Obtained for Polythiophenes | Relevance for Poly(3,4-dioctylthiophene) |

| ¹H NMR | Regioregularity, chemical shifts of protons on the thiophene ring and alkyl side chains. | Determination of polymer chain regularity and purity. |

| ¹³C NMR | Carbon skeleton structure, confirmation of polymerization. | Complements ¹H NMR for a complete structural assignment. |

| DOSY NMR | Hydrodynamic radius, polymer conformation in solution. researchgate.net | Understanding of solution-state properties and aggregation. researchgate.net |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its chemical structure and conformation. naturalspublishing.comsu.se

In the context of polythiophenes, IR and Raman spectra are sensitive to the conjugation length and planarity of the polymer backbone. The C=C symmetric stretching mode of the thiophene ring, typically observed around 1450 cm⁻¹, is a key indicator of the electronic structure. ornl.gov A shift in this band to lower wavenumbers generally indicates a longer effective conjugation length, which is desirable for efficient charge transport.

IR spectroscopy is particularly sensitive to changes in the dipole moment, making it effective for identifying vibrations of specific functional groups. su.se For poly(3,4-dioctylthiophene), IR can confirm the presence of C-H stretching and bending modes of the octyl side chains and the characteristic vibrations of the thiophene ring.

Raman spectroscopy, which relies on changes in polarizability, is highly sensitive to the symmetric vibrations of the conjugated backbone. youtube.com For semi-crystalline polythiophenes like P3HT, resonance Raman spectroscopy has been used to identify different phases within the material, such as crystalline domains with a planar backbone and amorphous regions with a more distorted conformation. ornl.gov This technique would be equally valuable for assessing the conformational order in poly(3,4-dioctylthiophene) films.

| Spectroscopic Technique | Key Vibrational Modes in Polythiophenes | Wavenumber Range (cm⁻¹) |

| Raman Spectroscopy | Symmetric C=C stretch (conjugation length) | ~1450-1500 |

| C-C intra-ring stretch | ~1380 | |

| Infrared (IR) Spectroscopy | Asymmetric C=C stretch | ~1510 |

| C-H out-of-plane bending | ~820 | |

| C-H stretching (alkyl chains) | ~2850-2960 |

Advanced Microscopy for Thin Film Morphology and Microstructural Analysis

The performance of polymer-based electronic devices is critically dependent on the morphology of the active layer thin film. Advanced microscopy techniques are essential for visualizing the surface and bulk microstructure at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography of thin films. In tapping mode, AFM can provide both height and phase images. The height image reveals the surface roughness, while the phase image can differentiate between regions of varying material properties, such as hardness or adhesion, which often correspond to different phases (e.g., crystalline and amorphous regions).

For P3HT thin films, AFM has been instrumental in visualizing the fibrillar, semi-crystalline morphology that is beneficial for charge transport. researchgate.net The size and interconnectivity of these crystalline domains are known to be influenced by factors such as the polymer's molecular weight, the solvent used for deposition, and post-deposition treatments like annealing. researchgate.net Similarly, for poly(3,4-dioctylthiophene), AFM can be used to optimize film processing conditions to achieve a favorable surface morphology with low roughness and well-defined, interconnected crystalline domains.

Transmission Electron Microscopy (TEM) offers even higher magnification than AFM and can be used to probe the internal, or bulk, microstructure of polymer thin films. By analyzing the diffraction of electrons, selected area electron diffraction (SAED) in TEM can identify crystalline regions and determine their crystallographic orientation.

Four-dimensional scanning transmission electron microscopy (4D-STEM) is an advanced TEM technique that has been used to map out the nanoscale ordering in largely disordered semiconducting polymers like P3HT. sigmaaldrich.com This method can reconstruct real-space images of ordered domains, providing information on the size, orientation, and distribution of crystalline regions corresponding to π-π stacking and alkyl stacking. sigmaaldrich.com For poly(3,4-dioctylthiophene), TEM and 4D-STEM would be invaluable for correlating the nanoscale bulk morphology with the electronic properties of the material.

X-ray Diffraction (XRD) for Crystalline Order and Packing Characterization

X-ray Diffraction (XRD) is the primary technique for characterizing the crystalline order and molecular packing in polymer thin films. By analyzing the angles and intensities of diffracted X-rays, one can determine the arrangement of polymer chains within the crystalline lamellae.

For regioregular P3ATs, a common packing motif is the formation of lamellar structures where the planar backbones are stacked (π-stacking) and separated by the insulating alkyl side chains. The XRD pattern of a P3AT film typically shows two main sets of reflections:

(h00) reflections: These arise from the lamellar stacking of the polymer chains and correspond to the distance between adjacent backbones along the side-chain direction.

(0k0) reflections: This reflection, often seen in the out-of-plane direction, corresponds to the π-stacking distance between conjugated backbones.

Grazing-incidence X-ray diffraction (GIXRD) is a surface-sensitive variant of XRD that is particularly well-suited for thin films. It can determine the orientation of the polymer chains with respect to the substrate. For P3HT, GIXRD has shown that an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is often preferred and is beneficial for charge transport in field-effect transistors. researchgate.net XRD analysis of poly(3,4-dioctylthiophene) films would be essential to determine its crystalline structure, the degree of crystallinity, and the preferred chain orientation, all of which are critical parameters for device performance.

| Characterization Technique | Typical Information for Poly(3-alkylthiophene)s | Significance |

| AFM | Surface roughness, visualization of fibrillar crystalline domains, phase separation. researchgate.net | Correlates surface morphology with processing conditions. |

| TEM/4D-STEM | Nanoscale crystalline domain size and distribution, internal morphology. sigmaaldrich.com | Provides insight into the bulk microstructure and ordering. |

| XRD/GIXRD | Lamellar stacking distance, π-stacking distance, chain orientation (edge-on vs. face-on). researchgate.net | Determines the degree of crystallinity and molecular packing. |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial analytical technique for determining the molecular weight and molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the porous packing material of the column to a greater extent. The resulting chromatogram provides a distribution of molecular weights, from which key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated. These parameters are fundamental to understanding the physical and electronic properties of conjugated polymers like poly(3,4-dioctylthiophene).

The molecular weight of polymers derived from 2,5-Dibromo-3,4-dioctylthiophene significantly influences their solubility, processability, and the morphological characteristics of thin films, which in turn affect the performance of electronic devices. GPC analysis is typically performed at elevated temperatures to ensure complete dissolution of the polymer and to prevent aggregation. Common solvents for this analysis include tetrahydrofuran (B95107) (THF) and chloroform (B151607). The system is calibrated using standards of known molecular weight, such as polystyrene, to correlate elution time with molecular weight.

Detailed research findings on the GPC analysis of various polythiophene derivatives highlight the importance of reaction conditions on the resulting molecular weight and PDI. For instance, studies on copolymers of functionalized thiophenes have shown that the synthesis duration can directly impact the molecular weight. In one such study on a PEDOT-Br macroinitiator, an increase in synthesis time from 8 to 24 hours resulted in an increase in the number-average molecular weight (Mn) from 186,300 g/mol to 294,100 g/mol . mdpi.com This indicates that longer reaction times can lead to the formation of longer polymer chains, although a plateau may be reached due to factors such as polymer solubility. mdpi.com

Similarly, the choice of polymerization method and catalyst can have a profound effect on the molecular weight. Mechanochemical oxidative polymerization of a related poly(3,4-propylenedioxythiophene) derivative, PProDOT-OC6, yielded a polymer with an Mn of 16,900 g/mol . rsc.org The polydispersity index (PDI) is another critical parameter obtained from GPC, which describes the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, suggesting a more uniform polymer sample.

The following table presents representative GPC data for polymers derived from functionalized thiophenes, illustrating the typical range of molecular weights and polydispersity indices that can be achieved. While specific data for poly(3,4-dioctylthiophene) derived from this compound is not detailed in the cited literature, the data for analogous polymers provide valuable insight into the expected molecular weight characteristics.

Table 1: Gel Permeation Chromatography Data for Representative Thiophene-Based Polymers

| Polymer Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) | GPC Eluent |

|---|---|---|---|---|

| PEDOT-Br Macroinitiator (8 hr synthesis) | 186,300 | 385,700 | 2.07 | Tetrahydrofuran |

| PEDOT-Br Macroinitiator (16 hr synthesis) | 277,900 | 511,300 | 1.84 | Tetrahydrofuran |

| PEDOT-Br Macroinitiator (24 hr synthesis) | 294,100 | 520,500 | 1.77 | Tetrahydrofuran |

Data for PEDOT-Br Macroinitiator sourced from a study on the synthesis of poly(3,4-ethylenedioxythiophene) ATRP macroinitiators. mdpi.com Data for PProDOT-OC6 sourced from a study on mechanochemical oxidative polymerization. rsc.org

Electronic and Optical Properties of Poly 3,4 Dioctylthiophene and Its Copolymers: Fundamental Research

Electronic Structure Elucidation through Absorption and Emission Spectroscopy (e.g., UV-Vis, Photoluminescence)

The electronic structure of poly(3,4-dioctylthiophene) is primarily investigated through UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy. These techniques probe the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The main absorption feature in polythiophenes corresponds to the π-π* transition along the conjugated backbone.

In poly(3,4-dialkylthiophene)s, the substitution at both the 3 and 4 positions induces significant steric hindrance between adjacent monomer units. This forces a twist in the polymer backbone, increasing the torsion angle and thereby reducing the effective conjugation length. Consequently, poly(3,4-dialkylthiophene)s exhibit a larger optical band gap compared to their poly(3-alkylthiophene) analogues. jps.jp For instance, while poly(3-methylthiophene) has a band gap of approximately 2.1 eV, the value for poly(3,4-dimethylthiophene) increases to about 3.2 eV. jps.jp This trend suggests that poly(3,4-dioctylthiophene) will also have a relatively large band gap.

Upon transition from a dilute solution to a solid thin film, the UV-Vis absorption spectra of conjugated polymers like polythiophenes typically exhibit a red-shift (bathochromic shift). nih.gov This phenomenon is indicative of stronger interchain interactions and the formation of more planar, aggregated structures in the solid state. psu.edu The spectra of films often show distinct vibronic shoulders, with the lowest energy peak (0-0 transition) providing insight into the degree of ordering. scielo.br

Photoluminescence (PL) spectroscopy, which measures the radiative decay from the excited state to the ground state, is highly sensitive to polymer conformation and interchain packing. Increased order and interchain coupling often lead to quenching of the photoluminescence. researchgate.net The PL spectra of poly(3-alkylthiophene) films show that the intensity of vibronic features can be dependent on the length of the alkyl side-chains, reflecting differences in crystalline packing and interchain order. nih.gov

Table 1: Comparison of Optical Properties for Various Polythiophenes

| Polymer | Substitution Pattern | Optical Band Gap (Eg) | Key Observations |

|---|---|---|---|

| Poly(3-methylthiophene) | 3-alkyl | ~2.1 eV | Lower band gap due to better planarity. jps.jp |

| Poly(3-octylthiophene) (P3OT) | 3-alkyl | ~2.2 eV | Exhibits red-shift from solution to film, indicating aggregation. nih.gov |

| Poly(3,4-dimethylthiophene) | 3,4-dialkyl | ~3.2 eV | Higher band gap due to steric hindrance and increased torsion angle. jps.jp |

Electrochemical Behavior and Redox Processes of Conjugated Polymer Systems

The electrochemical properties of poly(3,4-dioctylthiophene) are central to its function in electronic devices. Like other conjugated polymers, it can be reversibly oxidized and reduced, a process known as doping. This process is typically studied using cyclic voltammetry (CV), which provides information on oxidation and reduction potentials, electrochemical stability, and the HOMO and LUMO energy levels. frontiersin.org

The oxidation (p-doping) of a neutral polythiophene involves the removal of electrons from the π-conjugated backbone. This creates positively charged states that are mobile along the chain. The initial oxidation forms a radical cation known as a polaron . acs.orgyoutube.com As the oxidation level increases, a second electron is removed, leading to the formation of a spin-less dication called a bipolaron . acs.org These charge carriers are compensated by the incorporation of anions (dopants) from the electrolyte to maintain charge neutrality. youtube.com

These redox processes are accompanied by distinct changes in the polymer's optical properties, a phenomenon called electrochromism. youtube.com For example, poly(3',4'-bis(alkyloxy)-terthiophene) polymers are typically red in their neutral state and become blue when oxidized. ulakbim.gov.tr The transitions between the neutral, polaronic, and bipolaronic states can be observed through spectroelectrochemistry, where UV-Vis-NIR absorption spectra are recorded as a function of the applied potential. researchgate.netmdpi.com In the doped state, new absorption bands appear at lower energies (in the NIR region), corresponding to electronic transitions involving the newly formed polaron and bipolaron states. nih.gov

The electrochemical stability of the polymer can be assessed by subjecting it to repeated doping and dedoping cycles. Polymers with more stable thiophene (B33073) bridges and longer effective conjugation lengths tend to show better redox stability. frontiersin.org

Table 2: Electrochemical Properties of Representative Polythiophenes

| Polymer | Onset Oxidation Potential (vs. Ag/AgCl) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|

| Poly(3,3''-dioctyl-terthiophene) | +0.5 V | -4.90 | -2.55 |

| Poly(3-hexylthiophene) (P3HT) | +0.2 V | -5.2 | -3.0 |

Note: Values are approximate and can vary significantly with molecular weight, film quality, and measurement conditions. nih.gov

Charge Transport Mechanisms in Polymer Films

Charge transport in poly(3,4-dioctylthiophene) films is a complex process governed by the polymer's molecular structure, morphology, and the degree of structural order. Charge carriers (holes in the case of p-doped polythiophenes) move through the material via two primary pathways: intrachain transport along the conjugated backbone of a single polymer chain, and interchain transport between adjacent chains. nih.gov

In semi-crystalline polymers like polythiophenes, charge transport is generally more efficient within the ordered crystalline domains where chains are more planar and packed closely together. The amorphous, or disordered, regions act as barriers to charge transport. The dominant mechanism in these materials is typically described by a hopping model , where charge carriers hop between localized states. capes.gov.brresearchgate.net The efficiency of this hopping process is highly dependent on the energetic disorder and the spatial overlap of electronic wavefunctions between hopping sites.

The charge carrier mobility (μ) is a critical parameter that quantifies the efficiency of charge transport and is a key determinant of device performance. Mobility in polythiophenes is strongly influenced by several factors:

Molecular Weight: Higher molecular weight polymers generally exhibit significantly higher charge carrier mobilities. This is because longer chains can span disordered regions, providing more continuous pathways for charge transport and reducing the number of performance-limiting interchain hops. nih.gov

Regioregularity: Precise head-to-tail coupling is crucial for achieving high mobility in poly(3-alkylthiophene)s as it promotes planar backbones and effective π-π stacking.

Morphology and Crystallinity: Higher degrees of crystallinity and preferential chain orientation (e.g., edge-on packing) enhance interchain transport and lead to higher mobilities.

The current-voltage (I-V) characteristics of a polymer film in a diode structure are often analyzed using the space-charge limited current (SCLC) model. This model can be used to extract the charge carrier mobility and provides insights into the presence and distribution of charge traps within the material. capes.gov.brutoronto.ca

Influence of Alkyl Side Chains (Dioctyl Groups) on Polymer Conformation and Interchain Interactions

The two octyl side chains at the 3 and 4 positions of the thiophene ring are the most defining structural feature of poly(3,4-dioctylthiophene) and exert a profound influence on its properties. While alkyl side chains are essential for rendering conjugated polymers soluble and processable, their size, number, and placement dictate the polymer's conformation and solid-state packing. rsc.orgresearchgate.net

The primary effect of having alkyl groups on both the 3 and 4 positions is a significant increase in steric repulsion between adjacent thiophene units. jps.jp This steric clash forces the polymer backbone to adopt a more twisted conformation, increasing the dihedral angle between rings. This twisting disrupts the π-orbital overlap along the chain, which has several key consequences:

Reduced Effective Conjugation: The effective conjugation length is shortened, leading to a wider band gap and a blue-shift in the absorption spectrum compared to poly(3-alkylthiophene)s. jps.jp

Suppression of Thermochromism: The large steric hindrance prevents the backbone from readily planarizing upon cooling, which is why thermochromism—a color change with temperature common in poly(3-alkylthiophene)s—is generally not observed in poly(3,4-dialkylthiophene)s. jps.jp

The long, flexible dioctyl chains also play a critical role in the three-dimensional packing of the polymer in the solid state. The length of the alkyl chains directly influences the lamellar spacing between polymer backbones. rsc.org Longer chains, such as octyl, can act as "physical spacers," potentially disrupting the interdigitation of side chains that is common in polymers with shorter chains. nih.govacs.org However, these long chains can also facilitate the formation of ordered, self-assembled structures upon thermal annealing or slow drying, which can enhance backbone planarity and improve charge transport within crystalline domains. acs.org

Furthermore, the symmetric substitution of the dioctyl groups on the thiophene ring is a crucial factor. Regio-symmetric substitution in acyclic dioxythiophene polymers has been shown to enable the formation of highly ordered morphologies and even liquid crystalline phases, which would not be possible in a regiorandom equivalent. nih.gov This highlights that while the dioctyl groups introduce steric hindrance along the backbone, their regular placement allows for predictable and potentially highly organized interchain packing.

Table 3: Influence of Alkyl Substitution on Polythiophene Structure

| Substitution Pattern | Primary Steric Effect | Backbone Conformation | Interchain Packing | Resulting Property |

|---|---|---|---|---|

| 3-Alkyl (e.g., P3HT) | Moderate steric hindrance | Relatively planar | Close π-stacking (3.8 Å) is possible, often with interdigitated side chains. | Lower band gap, thermochromism observed. |

| 3,4-Dialkyl (e.g., Poly(3,4-dioctylthiophene)) | High steric hindrance | Increased torsion angle between rings | Larger lamellar spacing due to bulky side chains. jps.jp | Higher band gap, thermochromism suppressed. jps.jp |

Theoretical and Computational Investigations of 2,5 Dibromo 3,4 Dioctylthiophene Based Materials

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and materials. For polymers derived from 2,5-Dibromo-3,4-dioctylthiophene, DFT calculations can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are critical in determining the material's charge injection and transport properties, as well as its performance in electronic devices.

Theoretical studies on related polythiophene derivatives have shown that the introduction of bromine atoms can significantly influence the electronic structure. The electronegative nature of bromine tends to lower both the HOMO and LUMO energy levels. This can be advantageous for applications in organic photovoltaics (OPVs) by improving the open-circuit voltage and for organic field-effect transistors (OFETs) by enhancing air stability. The long octyl side chains are primarily included to ensure solubility and processability of the resulting polymer, but they can also have a subtle impact on the electronic properties by influencing the planarity of the polymer backbone.

While specific DFT data for polymers solely composed of this compound repeating units are not widely published, general trends observed in similar brominated polythiophenes can be extrapolated. The calculated HOMO and LUMO levels for a series of substituted polythiophenes typically show a systematic variation with the electron-donating or electron-withdrawing nature of the substituents.

| Property | Predicted Effect of this compound Structure |

| HOMO Energy Level | Lowered due to the inductive effect of bromine atoms. |

| LUMO Energy Level | Lowered due to the inductive effect of bromine atoms. |

| Band Gap | May be slightly modulated by the competing effects of bromination and alkyl chain-induced torsion. |

| Electron Distribution | Primarily localized on the conjugated thiophene (B33073) backbone. |

Molecular Dynamics (MD) Simulations for Polymer Chain Conformation and Packing Prediction

The dioctyl side chains play a crucial role in mediating interchain interactions and influencing the degree of crystallinity. MD simulations on similar poly(3,4-dialkylthiophene)s have revealed that the length and branching of the alkyl side chains can lead to different packing motifs, such as lamellar structures where the backbones are separated by interdigitated alkyl chains. The presence of bulky bromine atoms can further influence the packing by introducing steric hindrance, potentially affecting the planarity of the polymer backbone and the efficiency of π-π stacking between adjacent chains. A more twisted backbone would generally lead to reduced charge mobility.

Key parameters that can be extracted from MD simulations include:

Interchain distance: The spacing between polymer backbones.

π-π stacking distance: The distance between parallel-stacked thiophene rings.

Torsional angles: The twist between adjacent thiophene units along the polymer chain.

Radius of gyration: A measure of the polymer chain's compactness.

Prediction of Optical and Electronic Properties based on Quantum Chemical Models

Quantum chemical models, often based on Time-Dependent Density Functional Theory (TD-DFT), are used to predict the optical and electronic properties of conjugated polymers. These models can calculate the electronic absorption and emission spectra, which are fundamental to applications in organic light-emitting diodes (OLEDs) and OPVs.

For polymers of this compound, quantum chemical calculations would predict the energies of electronic transitions, which correspond to the absorption of light. The primary electronic transition is typically the HOMO to LUMO transition (π-π* transition), which determines the material's color and its absorption range in the solar spectrum. The introduction of bromine atoms is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum depending on the balance between electronic and steric effects. While the electron-withdrawing nature of bromine can increase the band gap, steric hindrance leading to a more twisted backbone can decrease effective conjugation length, also affecting the absorption spectrum.

| Predicted Property | Computational Method | Expected Outcome for Poly(this compound) |

| Maximum Absorption Wavelength (λ_max) | TD-DFT | Dependent on the planarity and electronic effects of bromine. |

| Oscillator Strength | TD-DFT | Influences the intensity of light absorption. |

| Exciton (B1674681) Binding Energy | DFT and post-DFT methods | Important for charge separation in photovoltaic devices. |

| Ionization Potential | DFT | Correlates with the HOMO energy level. |

| Electron Affinity | DFT | Correlates with the LUMO energy level. |

Modeling of Charge Carrier Dynamics and Transport Pathways within Organic Semiconductors

Understanding charge carrier dynamics and transport pathways is essential for optimizing the performance of organic electronic devices. Theoretical models are used to simulate how charges (electrons and holes) move through the semiconductor material. In disordered materials like conjugated polymers, charge transport is typically described by a hopping mechanism, where charges jump between localized states on adjacent polymer chains or segments.

For materials based on this compound, modeling would focus on how the molecular structure and solid-state packing influence charge hopping rates. Key factors include:

Electronic Coupling (Transfer Integral): This quantifies the strength of the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation. A higher electronic coupling facilitates faster charge hopping. The planarity of the polymer backbone and the degree of π-π stacking, which are influenced by the bromo and octyl substituents, are critical.

Reorganization Energy: This is the energy required to distort the molecular geometry of a molecule upon gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport. DFT calculations can be used to estimate the reorganization energy for the monomer and oligomers of this compound.

Energetic Disorder: Variations in the local environment lead to a distribution of site energies, creating traps that can hinder charge transport. The degree of structural order, influenced by the side chains and bromine atoms, will affect the energetic disorder.

Kinetic Monte Carlo simulations are often used to model charge transport by simulating the random walk of charge carriers through a morphologically realistic landscape of the polymer film, with hopping rates determined by the factors mentioned above. These simulations can predict macroscopic properties like charge carrier mobility and its dependence on temperature and electric field, providing a bridge between molecular-level properties and device performance.

Applications of Polymers Derived from 2,5 Dibromo 3,4 Dioctylthiophene in Organic Electronic Devices Academic Context

Organic Photovoltaics (OPVs): Design Principles for Active Layer Materials

In the realm of organic photovoltaics, polymers derived from 2,5-dibromo-3,4-dioctylthiophene are primarily utilized as electron donor materials within the active layer of bulk heterojunction (BHJ) solar cells. The design of these polymers focuses on several key principles to maximize power conversion efficiency (PCE).

A crucial aspect is the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO level of the donor polymer should be sufficiently low to ensure a high open-circuit voltage (Voc), while the LUMO level should be higher than that of the electron acceptor material (often a fullerene derivative or a non-fullerene acceptor) to facilitate efficient charge transfer. For instance, creating copolymers by introducing electron-withdrawing units, such as 3,4-dicyanothiophene (B91925) (DCT), into a polymer backbone can effectively lower the HOMO energy level, thereby reducing energy loss and improving the Voc. rsc.org

The optical bandgap of the polymer is another critical parameter. A lower bandgap allows the polymer to absorb a broader range of the solar spectrum, leading to a higher short-circuit current (Jsc). However, a balance must be struck, as excessively low bandgaps can sometimes lead to lower Voc. The introduction of specific co-monomers can modulate the bandgap. For example, copolymerization with units like thieno[3,4-b]thiophene (B1596311) can lead to polymers with narrow bandgaps. rsc.org

The morphology of the active layer blend, which consists of the donor polymer and an electron acceptor, is paramount for efficient charge separation and transport. The dioctyl side chains on the thiophene (B33073) unit aid in achieving a favorable nanoscale phase separation, creating distinct domains of donor and acceptor materials. This morphology provides a large interfacial area for exciton (B1674681) dissociation and continuous pathways for charge carriers to travel to their respective electrodes. The choice of processing conditions, such as the solvent and annealing temperature, plays a significant role in optimizing this morphology.

| Polymer System | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) |

| TTT-co-P3HT | PC71BM | 0.14 | - | - | - |

| P3HT | PC71BM | 1.15 | - | - | - |

| DCT-based terpolymer | Y6-BO and PC71BM | 16.6 | - | - | - |

Table 1: Performance of various polymer systems in organic solar cells. The data for TTT-co-P3HT and P3HT are from a study where devices were fabricated outside a glovebox. mdpi.com The DCT-based terpolymer demonstrates a significant improvement in PCE. rsc.org

Organic Field-Effect Transistors (OFETs): Semiconductor Channel Layer Development

Polymers synthesized from this compound are extensively investigated as the active semiconductor in p-type organic field-effect transistors (OFETs). The performance of an OFET is primarily characterized by its charge carrier mobility and on/off current ratio.

The development of these polymers for OFETs centers on enhancing charge transport through molecular design. Regioregularity, the controlled arrangement of the side chains along the polymer backbone, is a key factor. A high degree of regioregularity promotes planarization of the polymer backbone, which in turn facilitates strong π-π stacking between adjacent polymer chains. This intermolecular interaction is crucial for efficient charge hopping.

The introduction of alkylthio side chains, as opposed to just alkyl chains, has been explored to enhance interchain interactions through noncovalent sulfur-sulfur interactions, potentially leading to more compact molecular packing and improved mobility. nih.gov However, achieving high regioregularity in these systems can be challenging. nih.gov

The morphology of the thin film in the transistor channel is also critical. The long, flexible dioctyl side chains influence the self-assembly of the polymer chains during film formation, affecting the crystallinity and orientation of the polymer domains. An edge-on orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for in-plane charge transport in a bottom-gate, bottom-contact OFET architecture.

Copolymerization with other aromatic units is a common strategy to fine-tune the electronic properties and morphology. For instance, incorporating units like thieno[3,2-b]thiophene (B52689) has led to materials with high mobility and stability. sigmaaldrich.com

| Polymer/Semiconductor | Dielectric | Mobility (cm²/Vs) | On/Off Ratio |

| P3HT | Thermally cured PVP | ~0.1 | 1.2 x 10⁴ |

| P3HT | Photo-cured PVP | ~0.06 | 3.0 x 10⁴ |

| bis-5'-alkylthiophen-2'yl-2,6-anthracene | - | up to 0.5 | > 10⁷ |

| C10-DNTT | - | up to 12 | - |

Table 2: Performance of various organic semiconductors in OFETs. sigmaaldrich.comrsc.orgnih.gov The data illustrates the impact of the dielectric material and the semiconductor's molecular structure on device performance.

Organic Light-Emitting Diodes (OLEDs): Emitter and Host Material Exploration

While less common than in OPVs and OFETs, polymers derived from this compound can be explored for use in organic light-emitting diodes (OLEDs), either as part of the emissive layer or as a host material.

When used as an emitter, the polymer's bandgap determines the color of the emitted light. By carefully selecting co-monomers, the emission spectrum can be tuned across the visible range. The photoluminescence quantum yield (PLQY) of the polymer in the solid state is a critical parameter, as it directly impacts the efficiency of the OLED. The dioctyl side chains can help to prevent aggregation-caused quenching, a phenomenon where close packing of polymer chains in the solid state leads to a decrease in luminescence.

As a host material in a phosphorescent OLED (PhOLED), the polymer's primary role is to efficiently transfer energy to a guest phosphorescent emitter. For this to occur, the triplet energy level of the host polymer must be higher than that of the guest emitter. The polymer should also possess good charge-carrying properties to transport electrons and holes to the emissive zone.

The development of copolymers with units like 3,4-ethylenedioxythiophene (B145204) (EDOT) can lead to materials with high conductivity, which can be beneficial for charge injection and transport in OLEDs. sigmaaldrich.com Furthermore, derivatives of 2,5-dibromo-3,4-dinitrothiophene (B14878) can be used to synthesize materials for OLEDs. ossila.com

Organic Sensors and Bioelectronic Devices: Material Design Considerations and Sensing Mechanisms

The electronic properties of conjugated polymers derived from this compound make them promising candidates for the active layer in organic sensors and bioelectronic devices. The primary design consideration is to create a material that exhibits a measurable change in its electrical or optical properties upon interaction with a specific analyte.

The sensing mechanism often relies on the modulation of the polymer's doping level. For example, in a chemiresistor-type sensor, the adsorption of an analyte molecule can either donate or withdraw electrons from the polymer backbone, changing its conductivity. The porous morphology that can be achieved with these solution-processable polymers provides a large surface area for interaction with the analyte, enhancing the sensor's sensitivity.

In the context of bioelectronics, the ability to interface with biological systems is crucial. The dioctyl side chains can be functionalized to introduce specific recognition elements, such as enzymes or antibodies, to create highly selective biosensors. For instance, a transistor-based biosensor can detect the binding of an analyte by the change in the gate voltage required to achieve a certain drain current.

Polymers based on the 3,4-ethylenedioxythiophene (EDOT) backbone, which can be synthesized from related dibrominated precursors, have shown significant promise in bioelectronics due to their high conductivity, stability, and biocompatibility. nih.gov These polymers can be used to create electrodes for recording neural signals or for stimulating tissues.

Electrochromic Devices: Principles of Color Switching in Conjugated Polymers

Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Conjugated polymers derived from this compound can exhibit electrochromic behavior, making them suitable for applications such as smart windows, displays, and electronic paper.

The principle of color switching lies in the reversible doping and de-doping of the polymer. In its neutral state, the polymer has a specific absorption spectrum, which determines its color. When a voltage is applied, the polymer undergoes oxidation (p-doping) or reduction (n-doping), leading to the formation of polarons and bipolarons. These new charge carriers introduce new electronic transitions at lower energies, causing a change in the material's absorption spectrum and thus its color.

For a material to be effective in an electrochromic device, it should exhibit high optical contrast between its doped and neutral states, fast switching times, good cycling stability, and high coloration efficiency. The dioctyl side chains enhance the solubility and processability of the polymer, allowing for the fabrication of uniform thin films, which is essential for high-quality electrochromic devices.

Copolymerization is a key strategy to tune the electrochromic properties. For example, incorporating electron-donating or electron-withdrawing units can alter the color of both the neutral and doped states. Polymers based on 3,4-ethylenedioxythiophene (EDOT) and its derivatives are well-known for their excellent electrochromic performance, including high contrast and stability. sigmaaldrich.comwikipedia.org

| Polymer System | Switching Time (s) | Detection Wavelength (nm) |

| P2 (ProDOT-decyl₂/FBTA/thiophene copolymer) | 10, 4, 2, 1 | 500 |

| P2 (ProDOT-decyl₂/FBTA/thiophene copolymer) | 10, 4, 2, 1 | 1385 |

Table 3: Electrochromic switching characteristics of a donor-acceptor copolymer. nih.gov The data shows the response at different time intervals and detection wavelengths.

Future Research Directions and Unresolved Challenges for 2,5 Dibromo 3,4 Dioctylthiophene Chemistry

Development of Sustainable and Green Synthetic Routes for Thiophene (B33073) Monomers

The synthesis of thiophene monomers, including 2,5-Dibromo-3,4-dioctylthiophene, traditionally relies on methods that are often at odds with the principles of green chemistry. These routes can involve hazardous reagents, toxic solvents, and energy-intensive steps, generating significant chemical waste. A major future challenge is the development of more sustainable and environmentally benign synthetic pathways.

Key research objectives in this area include:

Elimination of Toxic Solvents: A significant portion of waste in chemical synthesis comes from volatile organic compounds (VOCs). nih.gov Research is needed to replace common but toxic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or bio-derived solvents such as Cyrene. nih.gov The challenge lies in identifying solvents that not only are environmentally friendly but also maintain or improve reaction yields and purity for the synthesis of monomers like this compound.

Catalyst Innovation: Many synthetic routes for halogenated thiophenes rely on palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. ossila.comresearchgate.net While effective, these often require phosphine (B1218219) ligands and generate metallic waste. Future work should focus on developing more robust, reusable, or metal-free catalytic systems. Mechanochemistry, which uses mechanical force to drive reactions, represents a promising transition-metal-free approach for polymer synthesis and could be adapted for monomer production. researchgate.net

Atom Economy and Process Intensification: Researchers must design synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy). This includes developing one-pot or continuous flow processes that minimize purification steps and energy consumption. For instance, developing a one-pot bromination and functionalization procedure for a 3,4-dioctylthiophene (B71218) precursor could streamline the synthesis of the target monomer. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Approach | Conventional Method | Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Solvents | Chloroform (B151607), Toluene (B28343), Tetrahydrofuran (B95107) (THF) | Water, 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Reduced toxicity and environmental impact. nih.gov |

| Catalysis | Homogeneous Palladium catalysts (e.g., Pd(PPh₃)₄) researchgate.net | Heterogeneous catalysts, Metal-free synthesis (e.g., mechanochemistry) researchgate.net | Catalyst recyclability, reduced metal contamination. researchgate.net |

| Reagents | N-Bromosuccinimide (NBS) in DMF researchgate.net | Use of safer brominating agents, electrochemical synthesis | Avoidance of hazardous and difficult-to-remove reagents. mdpi.com |

| Process | Multi-step batch reactions with intermediate purification | One-pot synthesis, continuous flow reactors | Reduced waste, lower energy consumption, improved safety. |

Novel Polymer Architectures for Enhanced Device Performance and Stability

The linear homopolymer derived from this compound, poly(3,4-dioctylthiophene), is just the starting point. The design of novel polymer architectures is a critical avenue for enhancing the performance and stability of organic electronic devices. The dioctyl side chains provide solubility, but the polymer backbone dictates the electronic properties.

Future research should explore:

Copolymerization: Introducing other monomer units into the polymer chain can precisely tune the electronic properties. For example, copolymerizing this compound with electron-deficient monomers can lower the polymer's bandgap, which is beneficial for applications in organic photovoltaics (OPVs) and photodetectors. ossila.com

Block Copolymers: Creating block copolymers that combine a conductive poly(3,4-dioctylthiophene) block with an insulating or ion-conducting block could lead to self-assembling nanostructures. These architectures are highly desirable for creating well-defined bulk heterojunctions in solar cells or for use in thermoelectric applications and bioelectronics.

Grafting and Cross-linking: Grafting functional side chains onto the poly(3,4-dioctylthiophene) backbone or introducing cross-linkable groups can improve material properties. Cross-linking, for instance, can enhance the thermal stability and solvent resistance of the polymer film, which is crucial for fabricating robust, multilayer devices. Polymerization of monomers like 2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT) can occur under gentle conditions, suggesting that similar controlled polymerizations could be developed for dioctyl-substituted thiophenes to create well-defined architectures. sigmaaldrich.com

Rational Design of Polymer Blends and Composites for Multifunctional Applications

Blending poly(3,4-dioctylthiophene) with other materials is a versatile and cost-effective strategy to create multifunctional systems. The challenge lies in the rational design of these blends to achieve synergistic effects rather than a simple aggregation of properties.

Key areas for future investigation include:

Polymer-Polymer Blends: Blending poly(3,4-dioctylthiophene) with other polymers can enhance mechanical flexibility, improve film morphology, or create charge-transfer interfaces. For example, blending with an elastomer could create stretchable conductors, while blending with a high-mobility polymer could improve charge transport in transistors.

Organic-Inorganic Composites: Incorporating inorganic nanoparticles (e.g., quantum dots, metal oxides, carbon nanotubes) into a poly(3,4-dioctylthiophene) matrix can introduce novel functionalities. Such composites could be used in hybrid solar cells, sensors, or thermoelectric generators. A significant challenge is controlling the dispersion and interfacial interactions between the polymer and the inorganic component to prevent phase separation and ensure efficient electronic coupling.

Conducting Polymer Composites: A well-known example in the thiophene family is the blend of poly(3,4-ethylenedioxythiophene) with poly(styrene sulfonate) (PEDOT:PSS), which forms a stable aqueous dispersion used as a transparent conductor. researchgate.net Similar strategies could be explored for poly(3,4-dioctylthiophene) to create solution-processable materials with tailored conductivity and work functions for applications as hole-transport layers in LEDs and solar cells.

Advanced Characterization Methodologies for Operando Studies of Polymer Behavior

A fundamental challenge in organic electronics is the gap between the properties of a material in its pristine state and its behavior within a functioning device. Environmental factors, electric fields, and charge injection can all alter the material's structure and properties. Operando characterization—the study of materials under actual operating conditions—is essential for bridging this gap.

Future research must focus on developing and applying advanced techniques to study polymers derived from this compound:

Spectroscopic Techniques: Techniques like Raman and infrared spectroscopy can provide chemical information but are often difficult to implement on complete devices. udel.edu The development of operando Raman and Fourier-transform infrared (FTIR) spectroscopy setups can track changes in molecular vibration, indicating chemical degradation or changes in polymer chain conformation during device operation. udel.edu

X-ray and Neutron Scattering: Operando grazing-incidence X-ray diffraction (GIXD) and neutron scattering can reveal changes in the polymer's crystalline structure, molecular packing, and morphology in real-time. This is crucial for understanding how the nanostructure of a poly(3,4-dioctylthiophene) film evolves during thermal stress or prolonged electrical biasing.

Microscopy: Advanced microscopy techniques, such as operando atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM), can map the evolution of surface morphology and local electronic potential across a device. This allows for the direct visualization of degradation hotspots or areas of inefficient charge transport.

Table 2: Advanced Characterization for Operando Studies

| Technique | Information Gained | Unresolved Challenge |

|---|---|---|

| Operando Raman/FTIR Spectroscopy | Changes in chemical bonds, molecular conformation, degradation products. udel.edu | Achieving sufficient signal-to-noise through device layers; distinguishing between electronic and thermal effects. |

| Operando GIXD | Evolution of polymer crystallinity, packing, and orientation under bias or heat. | Probing buried interfaces within multilayer device stacks; high temporal resolution for fast processes. |

| Operando AFM/KPFM | Real-time changes in surface morphology and local work function/potential. | Non-invasive probing without influencing device operation; correlation with bulk properties. |

Fundamental Understanding of Long-Term Stability Mechanisms in Organic Electronic Materials

The long-term stability of organic electronic materials remains a major obstacle to their widespread commercialization. Polymers based on 3,4-disubstituted thiophenes are susceptible to various degradation pathways that are not yet fully understood. A fundamental understanding of these mechanisms is required to design more robust materials and encapsulation strategies.

Unresolved challenges include:

Chemical Degradation Pathways: Conjugated polymers are vulnerable to oxidation by atmospheric oxygen and water, especially under illumination and electrical bias. For poly(3,4-dioctylthiophene), it is critical to identify the primary degradation sites on the thiophene ring and the role of residual catalyst impurities from the polymerization process. tue.nl Understanding these pathways will enable the design of polymers with enhanced intrinsic stability.

Morphological Instability: The performance of polymer-based devices is highly dependent on their solid-state morphology. Over time and under thermal or electrical stress, the polymer chains can rearrange, leading to phase separation in blends, changes in crystallinity, and a decline in device performance. The long dioctyl chains that aid solubility might also contribute to lower morphological stability compared to more rigid polymers.

Interfacial Degradation: In a multilayer device, the interfaces between the active polymer and other materials (electrodes, charge transport layers) are often the weakest points. Chemical reactions, delamination, or ion migration across these interfaces can lead to rapid device failure. A key challenge is to develop non-destructive techniques to probe these buried interfaces and understand the degradation mechanisms at a molecular level. The reliability of accelerated aging tests is often a topic of discussion, as degradation mechanisms at elevated temperatures may not correspond to real-world operating conditions. tue.nl

Q & A

Q. What role does this compound play in designing stretchable electronics?

- Methodology : Incorporate the monomer into block copolymers with elastomers (e.g., PDMS). Atomic force microscopy (AFM) maps nanoscale phase separation, while cyclic tensile testing (0–100% strain) evaluates conductivity retention. Grazing-incidence XRD correlates mechanical flexibility with polymer backbone alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.